2-Acetamidobenzamide
Overview
Description
Synthesis Analysis
2-Acetamidobenzamide undergoes interesting synthesis routes, including solid-state reactions. One notable process involves the thermal solid-state rearrangements of o-acetamidobenzamide, leading to the formation of anhydrous 2-methylquinazol-4-one. This reaction sequence is notable for occurring within a matrix of hydrogen-bonded molecules, highlighting the importance of hydrogen bonding in directing solid-state transformations (Etter, 1983).
Molecular Structure Analysis
The molecular structure of 2-acetamidobenzamide has been analyzed through various techniques, including X-ray crystallography and neutron diffraction. These analyses reveal the presence of intramolecular hydrogen bonds in certain polymorphs, which are crucial for understanding its polymorphism and the conformational differences between its various forms (Leech et al., 2006).
Chemical Reactions and Properties
2-Acetamidobenzamide participates in several chemical reactions, such as cyclodehydration and polymorphic transformations. These reactions often lead to the formation of complex structures like 2-methylquinazol-4-one, demonstrating the compound's reactive nature and its potential as a precursor in synthetic chemistry (Errede et al., 1981).
Physical Properties Analysis
The physical properties of 2-acetamidobenzamide, including its polymorphism, have been extensively studied. The compound exists in different polymorphic forms, each with distinct physical characteristics. These studies provide insights into its stability, solubility, and other physicochemical properties relevant to its practical applications (Buttar et al., 1998).
Chemical Properties Analysis
The chemical properties of 2-acetamidobenzamide are influenced by its functional groups and molecular structure. Research has shown how modifications to its structure can impact its reactivity and interaction with other molecules. Such studies are essential for designing derivatives with desired chemical and pharmacological properties (Kelleher et al., 2007).
Scientific Research Applications
Application 1: Predicting Conformational Polymorph Energetics in Molecular Crystals
- Methods of Application : The researchers used density functional theory (DFT) methods and second-order Møller–Plesset perturbation theory (MP2D) to examine the stabilities of the conformational polymorphs of 2-Acetamidobenzamide .
Application 2: Preparation and Crystal Polymorphism of 2-Acetamidobenzamide
- Summary of Application : This research focuses on the preparation and crystal polymorphism of 2-Acetamidobenzamide. The study investigates the existence of two crystal polymorphic forms of 2-Acetamidobenzamide: α and β .
- Methods of Application : The researchers used various methods to prepare 2-Acetamidobenzamide and related compounds. They also used different additives in recrystallizations of 2-Acetamidobenzamide to study their effects on the crystal form obtained .
- Results or Outcomes : The study found that the α form of 2-Acetamidobenzamide was more readily obtainable initially, usually as well-formed needles. The α form features an approximately planar molecular conformation and an intramolecular N−H…O hydrogen bond. In the β form, the amido groups are out of the plane of the benzene ring and no intramolecular hydrogen bonds are present .
Application 3: Overcoming the Difficulties of Predicting Conformational Polymorph Energetics in Molecular Crystals
- Methods of Application : The researchers used density functional theory (DFT) methods and second-order Møller–Plesset perturbation theory (MP2D) to examine the stabilities of the conformational polymorphs of 2-Acetamidobenzamide .
Application 4: Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides
- Methods of Application : The researchers used spectroscopic (1H-NMR, UV-Vis, FT-IR, and FT-Raman) and X-ray crystallographic techniques complemented with a density functional theory (DFT) method .
- Results or Outcomes : The study characterized the structures of the mono- and the dihalogenated N-unsubstituted 2-aminobenzamides .
Application 5: Preparation and Crystal Polymorphism of 2-Acetamidobenzamide
- Summary of Application : This research focuses on the preparation and crystal polymorphism of 2-Acetamidobenzamide. The study investigates the existence of two crystal polymorphic forms of 2-Acetamidobenzamide: α and β .
- Methods of Application : The researchers used various methods to prepare 2-Acetamidobenzamide and related compounds. They also used different additives in recrystallizations of 2-Acetamidobenzamide to study their effects on the crystal form obtained .
- Results or Outcomes : The study found that the α form of 2-Acetamidobenzamide was more readily obtainable initially, usually as well-formed needles. The α form features an approximately planar molecular conformation and an intramolecular N−H…O hydrogen bond. In the β form, the amido groups are out of the plane of the benzene ring and no intramolecular hydrogen bonds are present .
Application 6: Overcoming the Difficulties of Predicting Conformational Polymorph Energetics in Molecular Crystals
Future Directions
properties
IUPAC Name |
2-acetamidobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6(12)11-8-5-3-2-4-7(8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKPHYKFAOXUTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187469 | |
Record name | NP 101A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamidobenzamide | |
CAS RN |
33809-77-7 | |
Record name | 2-(Acetylamino)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33809-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NP 101A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033809777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NP 101A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.